2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Overview
Description
2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile is a chemical compound with the molecular formula C11H8N2OS . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile contains a total of 24 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 triple bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic nitrile, 1 aromatic hydroxyl, and 1 Thiazole .Physical And Chemical Properties Analysis
2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile has a molecular weight of 216.26 . It is a pale-yellow to yellow-brown solid .Scientific Research Applications
Cancer Research
2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile and its derivatives have been studied for their potential anticancer properties. The focus is on the synthesis of new compounds and evaluating their biological activities, with particular attention to their potential use in oncology. Derivatives of 1,2,4-triazole, which are structurally related, have shown promising antifungal, antidepressant, and especially anticancer properties. This has led to the development of new nitrile-containing compounds and their evaluation for potential cancer treatments (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Antibacterial Applications
Research on the antibacterial properties of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile derivatives has been conducted. Specifically, studies have looked at 2-aryl-4,5-dihydrothiazole analogues, showing significant inhibition against various bacterial strains. These studies contribute to the development of new antibacterial agents, highlighting the potential of these compounds in combating bacterial infections (Tan, Shi, Li, Wu, & Zhang, 2015).
Synthesis Methods
Significant effort has been invested in optimizing the synthesis methods of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile derivatives. These studies focus on improving yields, understanding reaction mechanisms, and identifying optimal conditions for producing these compounds. This research is crucial for both academic understanding and industrial application, enabling the production of these compounds at a larger scale (Shaojie, 2010).
Antiviral and Antimicrobial Activities
The antiviral and antimicrobial potentials of derivatives of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile have been explored. This includes studying compounds for their efficacy against viruses like Tobacco mosaic virus (TMV) and various microbial strains. These investigations are crucial for developing new therapeutic agents in virology and microbiology (Reddy, Rasheed, Rao, Adam, Rami Reddy, & Raju, 2013).
Photophysical Properties
Studies have also been conducted on the photophysical properties of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile derivatives, which include examining their luminescence properties in various solvents. Such research is significant for applications in material science and photonics, where these compounds could be used for their unique luminescent properties (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
properties
IUPAC Name |
2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8/h2-4,6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLMFUPNCBAJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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